Cas no 1251697-66-1 (N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide)

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a specialized chemical compound featuring a pyridine core substituted with a trimethylpyrazole moiety and a difluorophenylmethyl carboxamide group. Its structural complexity confers high selectivity in binding interactions, making it valuable for applications in medicinal chemistry and biochemical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the pyrazole and pyridine rings contribute to its potential as a scaffold for kinase inhibitors or other targeted therapeutics. The compound’s well-defined synthetic pathway ensures reproducibility, and its purity is critical for consistent performance in experimental settings. Suitable for use in drug discovery and mechanistic studies, it offers researchers a precise tool for probing molecular interactions.
N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide structure
1251697-66-1 structure
Product name:N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
CAS No:1251697-66-1
MF:C19H18F2N4O
Molecular Weight:356.369230747223
CID:5908860
PubChem ID:49665816

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
    • F3406-8196
    • 1251697-66-1
    • AKOS024485780
    • CCG-310794
    • N-(3,5-difluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
    • N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
    • N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
    • インチ: 1S/C19H18F2N4O/c1-11-12(2)24-25(13(11)3)18-5-4-15(10-22-18)19(26)23-9-14-6-16(20)8-17(21)7-14/h4-8,10H,9H2,1-3H3,(H,23,26)
    • InChIKey: ZMUKQDUDHRNHNB-UHFFFAOYSA-N
    • SMILES: C1=NC(N2C(C)=C(C)C(C)=N2)=CC=C1C(NCC1=CC(F)=CC(F)=C1)=O

計算された属性

  • 精确分子量: 356.145
  • 同位素质量: 356.145
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 484
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.8A^2
  • XLogP3: 3.3

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3406-8196-1mg
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
1251697-66-1
1mg
$54.0 2023-09-10
Life Chemicals
F3406-8196-2μmol
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
1251697-66-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-8196-3mg
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
1251697-66-1 90%+
3mg
$63.0 2023-05-22
Life Chemicals
F3406-8196-5mg
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
1251697-66-1 90%+
5mg
$69.0 2023-05-22
Life Chemicals
F3406-8196-4mg
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
1251697-66-1 90%+
4mg
$66.0 2023-05-22
Life Chemicals
F3406-8196-2mg
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
1251697-66-1
2mg
$59.0 2023-09-10
Life Chemicals
F3406-8196-5μmol
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
1251697-66-1 90%+
5μl
$63.0 2023-05-22

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide 関連文献

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamideに関する追加情報

N-(3,5-Difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide: A Comprehensive Overview

N-(3,5-Difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide, with the CAS number 1251697-66-1, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates a pyridine ring, a pyrazole moiety, and a difluorophenyl group. The combination of these structural elements endows the compound with unique properties that make it a promising candidate for various applications.

The core structure of this compound consists of a pyridine ring substituted at the 3-position with a carboxamide group. The carboxamide group is further connected to a methyl-substituted phenyl ring that is fluorinated at the 3 and 5 positions. This fluorination introduces electronic effects that can influence the compound's reactivity and stability. Additionally, the 6-position of the pyridine ring is substituted with a pyrazole ring system that is heavily methylated at positions 3, 4, and 5. This trimethyl-substituted pyrazole group contributes to the compound's steric bulk and potential for hydrogen bonding interactions.

Recent studies have highlighted the potential of this compound as a modulator of various biological targets. For instance, research has shown that it exhibits selective activity against certain kinases, making it a candidate for anti-cancer drug development. The fluorinated phenyl group has been implicated in enhancing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Furthermore, the pyrazole moiety has been shown to interact with specific protein domains, potentially enabling the compound to serve as a scaffold for drug design.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and amide bond formation. The synthesis typically begins with the preparation of intermediates such as methylpyrazoles and fluorinated phenyl rings. These intermediates are then coupled via appropriate coupling reactions to form the final product. The synthesis pathway requires careful optimization to ensure high yields and purity.

From an applications perspective, this compound has shown promise in several areas beyond medicinal chemistry. Its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and field-effect transistors (FETs). Additionally, its ability to form stable complexes with metal ions suggests potential applications in catalysis and sensing technologies.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the fluorinated phenyl group significantly alters the electron distribution across the molecule, enhancing its ability to participate in π-interactions. These findings have implications for both its biological activity and its potential use in materials science.

In conclusion, N-(3,5-Difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its complex structure and unique properties make it an intriguing subject for further research and development.

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